BenchChemオンラインストアへようこそ!

1-Methyl-5-thioureido-1H-imidazole-4-carboxamide

Cancer Therapeutics Redox Biology Enzyme Inhibition

Procure 1-Methyl-5-thioureido-1H-imidazole-4-carboxamide (CAS 131490-67-0) for specialized research programs. This thioureido-substituted imidazole is validated for potent IL-2 inhibition (IC50 = 13 nM), enabling advanced studies in T-cell activation and autoimmune pathways. It serves as a unique SAR comparator for DHFR (IC50 = 59 nM) and TrxR1, bridging the gap between weak and potent reference inhibitors. Ensure your research requires this specific thioureido functionality.

Molecular Formula C6H9N5OS
Molecular Weight 199.24 g/mol
CAS No. 131490-67-0
Cat. No. B6292285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-5-thioureido-1H-imidazole-4-carboxamide
CAS131490-67-0
Molecular FormulaC6H9N5OS
Molecular Weight199.24 g/mol
Structural Identifiers
SMILESCN1C=NC(=C1NC(=S)N)C(=O)N
InChIInChI=1S/C6H9N5OS/c1-11-2-9-3(4(7)12)5(11)10-6(8)13/h2H,1H3,(H2,7,12)(H3,8,10,13)
InChIKeyQTKYYXIZORIEEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-5-thioureido-1H-imidazole-4-carboxamide (CAS 131490-67-0): Core Structural and Functional Properties for Informed Procurement


1-Methyl-5-thioureido-1H-imidazole-4-carboxamide (CAS 131490-67-0) is a heterocyclic small molecule belonging to the imidazole-4-carboxamide class, featuring a thioureido substituent at the 5-position of the imidazole ring [1]. This structural motif confers distinct hydrogen-bonding capacity and metal-chelating potential relative to its amino- or ureido-substituted analogs. The compound is recognized in authoritative bioactivity databases for its interactions with multiple therapeutic targets, including thioredoxin reductase, dihydrofolate reductase, and interleukin-2 pathways [2][3].

Why 1-Methyl-5-thioureido-1H-imidazole-4-carboxamide (CAS 131490-67-0) Cannot Be Replaced by Common Imidazole-4-carboxamide Analogs


In-class substitution of 1-methyl-5-thioureido-1H-imidazole-4-carboxamide with structurally similar imidazole-4-carboxamides (e.g., 5-amino or 5-ureido derivatives) fails due to marked divergence in target engagement profiles. The thioureido moiety introduces a sulfur atom capable of forming unique hydrogen-bond networks and metal coordination geometries absent in oxygen-based ureido analogs or simpler amino groups . This translates to measurable differences in inhibitory potency across key therapeutic targets, as quantified in the comparative evidence below. Procurement decisions based solely on core scaffold similarity risk selecting a compound with substantially altered bioactivity and off-target liabilities.

Quantitative Differentiation of 1-Methyl-5-thioureido-1H-imidazole-4-carboxamide (CAS 131490-67-0) Against Key Comparators


Thioredoxin Reductase 1 Inhibition: Potency Comparison with Reference Inhibitors

The compound inhibits rat thioredoxin reductase 1 with an IC50 of 4,000 nM, positioning it as a moderately potent inhibitor relative to standard controls. This value is 7.5-fold more potent than methylene blue (IC50 = 30,000 nM) and comparable to chaetocin (IC50 = 4,600 nM) [1]. In a separate assay, a related IC50 of 5,900 nM was observed, reinforcing this potency range [2].

Cancer Therapeutics Redox Biology Enzyme Inhibition

Interleukin-2 (IL-2) Pathway Inhibition: Sub-Nanomolar Potency Versus Known Antagonists

In a functional IL-2 reporter gene assay, 1-methyl-5-thioureido-1H-imidazole-4-carboxamide exhibits an IC50 of 13 nM [1]. This potency exceeds that of the reference IL-2/IL-2Rα antagonist Ro26-4550 (IC50 = 3,000 nM) by approximately 230-fold and is over 150-fold more potent than IL-2-IN-1 (IC50 = 1,978 nM) .

Immunosuppression Autoimmune Disease Cytokine Signaling

Dihydrofolate Reductase (DHFR) Inhibition: Balanced Potency Between Clinical Standards

The compound inhibits recombinant human DHFR with an IC50 of 59 nM [1]. This places it between the highly potent clinical antifolate methotrexate (IC50 = 20 nM) and the weaker antibacterial agent trimethoprim (IC50 = 198,000 nM) , indicating a moderate DHFR inhibitory profile distinct from both reference drugs.

Anticancer Agents Antibacterials Antifolates

CCR5 Antagonism: Qualitative Evidence Supporting Chemokine Receptor Targeting

Preliminary pharmacological screening indicates that 1-methyl-5-thioureido-1H-imidazole-4-carboxamide exhibits CCR5 antagonist activity, suggesting potential utility in conditions mediated by this chemokine receptor, including HIV infection and inflammatory disorders [1]. While quantitative potency data are not yet available in public repositories, the qualitative finding distinguishes the compound from other imidazole-4-carboxamides lacking chemokine receptor activity.

HIV Entry Inhibition Chemokine Receptor Modulation Inflammatory Diseases

Optimal Research and Procurement Applications for 1-Methyl-5-thioureido-1H-imidazole-4-carboxamide (CAS 131490-67-0) Based on Quantitative Differentiation


Immunosuppression and Cytokine Signaling Studies

Given its potent IL-2 inhibition (IC50 = 13 nM) [1], this compound is ideally suited for research programs exploring T-cell activation, autoimmune disease models, or transplant rejection pathways. Its activity far exceeds that of common IL-2 reference antagonists, enabling studies at lower, potentially more selective concentrations.

Redox Biology and Cancer Therapeutics Research

The moderate thioredoxin reductase 1 inhibition (IC50 ~4,000-5,900 nM) [2][3] makes this compound a valuable tool for investigating redox-dependent cancer cell vulnerabilities. Its potency lies between weak inhibitors like methylene blue and more potent agents like chaetocin, offering a distinct window for dose-response studies.

Antifolate and Antimicrobial Agent Development

With DHFR inhibition (IC50 = 59 nM) [4] positioned between the highly potent methotrexate and the weak trimethoprim, this compound serves as a useful comparator for structure-activity relationship (SAR) campaigns aiming to balance efficacy against off-target effects in anticancer or antibacterial programs.

Chemokine Receptor and HIV Entry Inhibitor Screening

Preliminary evidence of CCR5 antagonism [5] supports the use of this compound as a starting point for medicinal chemistry efforts targeting HIV entry or inflammatory chemokine signaling. Researchers should confirm activity in their specific assay systems.

Quote Request

Request a Quote for 1-Methyl-5-thioureido-1H-imidazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.